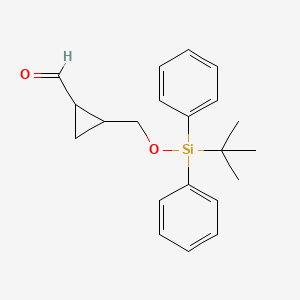

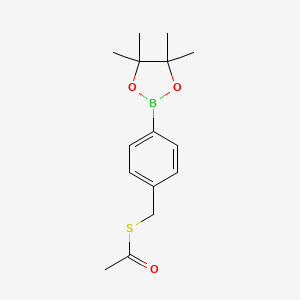

(1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropane-1-carbaldehyde

Overview

Description

(1R,2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropane-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclopropane-based aldehyde that has a unique structure and properties.

Scientific Research Applications

Oxidation and Isomerization Processes

- Oxidation and Isomerization : One study explores the oxidation by atmospheric oxygen of an allylsilane derived from γ-formyl-substituted cyclopentene. This involves a transformation to form a hydroxy cyclopentene derivative, indicating potential applications in organic synthesis and compound modification (Gimazetdinov et al., 2020).

Intramolecular Cyclization

- Cyclization of Derivatives : Another research focuses on intramolecular carbocyclization of a related compound, leading to the formation of bicyclo[3.1.0]hexene structure. This highlights its use in creating complex molecular structures (Gimazetdinov et al., 2017).

Detection of Chemical Warfare Agents

- Chemical Warfare Nerve Agents Detection : A study describes the use of a derivative of this compound in detecting chemical warfare nerve agents. The compound shows a reaction with agents like GB and GD, indicating a potential application in security and defense sectors (Lee et al., 2012).

Synthesis of Biologically Active Compounds

- Conformationally Restricted Analogues of Histamine : Research discusses using the cyclopropane structure of this compound for restricting the conformation of biologically active compounds. This is significant for drug development and understanding bioactive conformations (Kazuta et al., 2002).

Synthesis of Vitamin D3 Analogues

- Synthesis of Vitamin D3 Analogues : A practical synthesis approach using a derivative of this compound for the production of vitamin D3 analogues is explored. This indicates its importance in pharmaceutical synthesis and treatment of diseases like psoriasis (Wu et al., 2001).

Ring Expansion and Opening in Organic Synthesis

- **Ring Expansion in Bicyclic Systems**: Research demonstrates the use of fused allylidenecyclopropanes, related to the compound , for ring expansion to form hydroazulenes and other bicyclic systems. This has implications for the synthesis of complex organic structures (Shook et al., 1993).

- Silicon-assisted Ring Opening : A study examines the silicon-assisted ring opening of (tert-butyldiphenylsilyl)methylcyclopropanes to produce substituted dihydrofurans. This highlights its role in facilitating regioselective ring opening in organic chemistry (Yadav & Balamurugan, 2001).

Olefin Isomerization

- Olefin Isomerization Using Ruthenium Catalyst : A reaction involving a related compound under the influence of a ruthenium catalyst for double-bond migration is investigated. This is relevant for the study of catalysis and organic reaction mechanisms (Wakamatsu et al., 2000).

Asymmetric Synthesis

- Asymmetric Synthesis from Norbornene : The compound is used in asymmetric synthesis from norbornene, indicating its utility in producing optically active compounds, important in the field of stereochemistry (Huang et al., 2020).

properties

IUPAC Name |

2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2Si/c1-21(2,3)24(19-10-6-4-7-11-19,20-12-8-5-9-13-20)23-16-18-14-17(18)15-22/h4-13,15,17-18H,14,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZNTUMZJRNPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

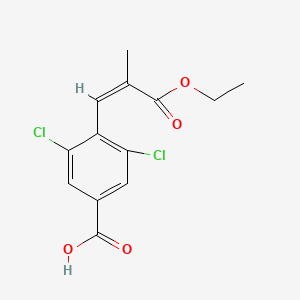

![methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B3326320.png)

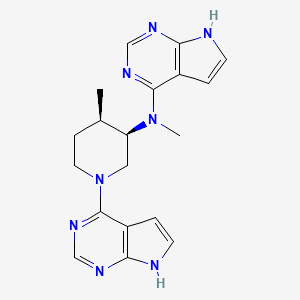

![2-amino-2-(hydroxymethyl)propane-1,3-diol;5-[(3S)-dithiolan-3-yl]pentanoic acid](/img/structure/B3326354.png)

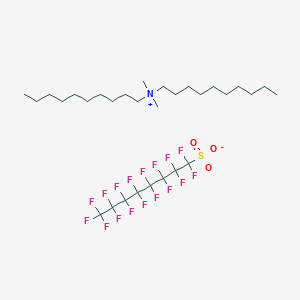

![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2,3-Dihydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B3326424.png)

![1H-Isoindole-1,3(2H)-dione, 4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-](/img/structure/B3326429.png)